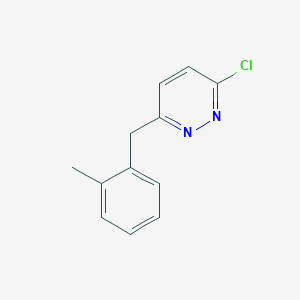

3-Chloro-6-(2-methylbenzyl)pyridazine

描述

3-Chloro-6-(2-methylbenzyl)pyridazine is an organic compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol. This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in various fields, including medicinal chemistry and agrochemicals .

准备方法

The synthesis of 3-Chloro-6-(2-methylbenzyl)pyridazine typically involves the reaction of 3-chloropyridazine with 2-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction yields this compound as the primary product.

化学反应分析

3-Chloro-6-(2-methylbenzyl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazinone derivatives or reduction to form dihydropyridazine derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry: It serves as a scaffold for the development of new drugs with various pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds

作用机制

The mechanism of action of 3-Chloro-6-(2-methylbenzyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives are known to inhibit enzymes like phosphodiesterase, which plays a role in various physiological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .

相似化合物的比较

3-Chloro-6-(2-methylbenzyl)pyridazine can be compared with other pyridazine derivatives, such as:

3-Chloro-6-(methylsulfonyl)pyridazine: This compound has a similar structure but contains a methylsulfonyl group instead of a 2-methylbenzyl group.

3-Chloro-6-(4-methylbenzyl)pyridazine: This compound has a 4-methylbenzyl group instead of a 2-methylbenzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds .

生物活性

3-Chloro-6-(2-methylbenzyl)pyridazine is an organic compound that belongs to the pyridazine family, characterized by a six-membered ring with two adjacent nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. The following sections provide a detailed overview of its biological activity, synthesis methods, and comparative analysis with related compounds.

Molecular Formula : C₁₂H₁₁ClN₂

Molecular Weight : 218.68 g/mol

IUPAC Name : 3-chloro-6-[(2-methylphenyl)methyl]pyridazine

The synthesis of this compound typically involves the reaction of 3-chloropyridazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures. This reaction yields the desired compound as a primary product, which can undergo various chemical transformations including substitution, oxidation, and reduction reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase, which plays a crucial role in cellular signaling pathways. The compound's ability to bind to these targets allows it to modulate their activity, leading to various pharmacological effects .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays showed effective inhibition against several pathogens, including:

- Trypanosoma brucei : The compound displayed an EC₅₀ value of 0.38 µM against the trypomastigote form, outperforming reference drugs like fexinidazole (EC₅₀ = 1.4 µM) and demonstrating potential as an antitrypanosomal agent .

- Leishmania infantum : While showing activity against the axenic amastigote form, it exhibited poor solubility in culture media, which limited further cytotoxicity assessments .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines:

- MDA-MB-231 (breast cancer) : The compound showed cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation .

- HepG2 (liver cancer) : While it demonstrated some activity, its solubility issues hindered comprehensive cytotoxicity profiling .

Comparison with Similar Compounds

This compound can be compared with other pyridazine derivatives to highlight its unique properties:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 3-Chloro-6-(methylsulfonyl)pyridazine | Methylsulfonyl group | Moderate antimicrobial activity |

| 3-Chloro-6-(4-methylbenzyl)pyridazine | 4-Methylbenzyl group | Lower efficacy compared to target compound |

The specific substitution pattern of this compound influences its chemical reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A recent investigation assessed the efficacy of this compound against Leishmania species. Results indicated potent activity but highlighted the need for improved solubility for clinical application .

- Cytotoxicity Profile : A study evaluated the cytotoxic effects on various cancer cell lines, revealing significant potency against MDA-MB-231 cells while noting that HepG2 cells demonstrated resistance due to solubility issues .

属性

IUPAC Name |

3-chloro-6-[(2-methylphenyl)methyl]pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-9-4-2-3-5-10(9)8-11-6-7-12(13)15-14-11/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHDOCNDNWKHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。